molecular formula C13H15ClO5 B2383907 Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate CAS No. 701217-68-7

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate

Cat. No.: B2383907
CAS No.: 701217-68-7
M. Wt: 286.71
InChI Key: KJGLUXRIPPVUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate typically involves the esterification of 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using industrial reactors, followed by purification steps such as distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-(5-chloro-4-carboxy-2-methoxyphenoxy)propanoic acid.

    Reduction: 2-(5-chloro-4-hydroxymethyl-2-methoxyphenoxy)propanoate.

    Substitution: 2-(5-substituted-4-formyl-2-methoxyphenoxy)propanoate.

Scientific Research Applications

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-formyl-2-methoxyphenoxy)propanoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 2-(5-chloro-2-methoxyphenoxy)propanoate: Lacks the formyl group, which may influence its chemical properties and applications.

Uniqueness

Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate is unique due to the presence of both a chlorine atom and a formyl group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-4-18-13(16)8(2)19-12-6-10(14)9(7-15)5-11(12)17-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLUXRIPPVUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C(=C1)Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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